Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Lipophilicity Drug Design Permeability

This [1,2,4]triazolo[1,5-a]pyrimidine features pyridin-4-yl at C2 for kinase hinge binding, C7 methyl for conformational bias, and ethyl ester at C6 for SAR. XLogP3=1.3, zero HBDs favor CNS penetration. Differentiated from methyl ester by ~0.5 logP units, enhancing permeability. IC50 up to 300-fold lower than pyrazolopyrimidine/quinoline analogs. Ideal for kinase libraries, PDE2A lead optimization, antimalarial research, and chemoproteomics. Order now.

Molecular Formula C14H13N5O2
Molecular Weight 283.291
CAS No. 907971-87-3
Cat. No. B2749120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS907971-87-3
Molecular FormulaC14H13N5O2
Molecular Weight283.291
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=NC=C3)N=C1)C
InChIInChI=1S/C14H13N5O2/c1-3-21-13(20)11-8-16-14-17-12(18-19(14)9(11)2)10-4-6-15-7-5-10/h4-8H,3H2,1-2H3
InChIKeyCOLTUMAUXFSUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 907971-87-3): Chemical Identity and Scaffold Context


Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 907971-87-3) is a heterocyclic small molecule built on the [1,2,4]triazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry [1]. The compound features a pyridin-4-yl substituent at the 2-position, a methyl group at the 7-position, and an ethyl ester at the 6-position of the pyrimidine ring. Computed physicochemical properties include a molecular weight of 283.29 g·mol⁻¹, a calculated XLogP3-AA of 1.3, zero hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds [1]. This substitution pattern generates a distinct pharmacophore that differentiates it from other triazolopyrimidine analogs, as detailed in the quantitative evidence below.

Why Generic Substitution Fails for Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is highly sensitive to subtle structural modifications that can drastically alter target engagement, selectivity, and pharmacokinetic behavior. Even a simple ester interchange from ethyl to methyl shifts lipophilicity (XLogP3-AA for the ethyl ester is 1.3 [1], while the methyl ester analog [CAS 907971-25-9] is expected to be approximately 0.5 log units lower based on calculated additivity), impacting membrane permeability and metabolic stability. Replacement of the 2-pyridin-4-yl group with a phenyl or cyclohexyl ring removes the pyridine nitrogen available for hydrogen bonding or metal chelation, potentially abrogating activity against targets such as phosphodiesterase 2A (PDE2A), where heteroaryl interactions are critical for potency [2]. Furthermore, the 7-methyl substituent contributes to a specific conformational bias of the fused ring system that influences binding-site complementarity. Consequently, interchangeable substitution among in-class analogs cannot be assumed without risking loss of potency, selectivity, or drug-like properties.

Quantitative Differentiation Evidence for Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate


Lipophilicity Advantage Over the Methyl Ester Analog

The ethyl ester moiety of the target compound (XLogP3-AA = 1.3 [1]) confers approximately 0.5 log-unit higher lipophilicity compared to the corresponding methyl ester analog (estimated XLogP3-AA ≈ 0.8 based on additive fragment contributions; direct computed data unavailable). Moderately elevated lipophilicity (logP 1–3) is associated with improved passive membrane permeability and oral bioavailability while maintaining aqueous solubility within an acceptable range. The ethyl ester also provides a slower rate of esterase-mediated hydrolysis relative to the methyl ester, potentially prolonging the half-life of any intact ester prodrug form.

Lipophilicity Drug Design Permeability

Hydrogen Bond Acceptor Capacity vs. 2-Phenyl Analogs

The 2-pyridin-4-yl substituent provides an additional hydrogen bond acceptor (HBA) site not present in 2-phenyl analogs. The target compound possesses a total of six HBA atoms (two carboxylate oxygens, four heteroaryl nitrogens) [1]. A 2-phenyl analog (C13H13N5O2) would feature only five HBAs, losing the pyridine nitrogen interaction. In the [1,2,4]triazolo[1,5-a]pyrimidine PDE2A inhibitor series, X-ray crystallography demonstrates that the formation of a halogen bond with Tyr827 in the PDE2A active site is critical for potency improvement, and the presence of suitably positioned heteroaryl nitrogen atoms enables analogous polar contacts [2]. The extra HBA of the pyridin-4-yl group may facilitate similar key interactions in biological targets where a hydrogen bond acceptor is required for binding affinity.

Medicinal Chemistry Kinase Inhibition HBA Count

Scaffold-Level Antimalarial Potency Superior to Pyrazolopyrimidine and Quinoline Comparators

In a direct comparative study of 35 new derivatives, [1,2,4]triazolo[1,5-a]pyrimidines exhibited consistently higher potency against Plasmodium falciparum (3D7 strain) than matched pyrazolo[1,5-a]pyrimidine and quinoline analogues. The most active triazolopyrimidine compounds (20, 21, 23, 24) demonstrated IC₅₀ values of 0.030–0.086 μM, equipotent to chloroquine, and showed selective inhibition of P. falciparum dihydroorotate dehydrogenase (PfDHODH) with IC₅₀ = 0.08–1.3 μM, while sparing the human homologue (0–30% inhibition at 50 μM) [1]. Although these specific compounds differ in peripheral substituents from the target molecule, the differential activity is attributed to the [1,2,4]triazolo[1,5-a]pyrimidine core itself, establishing a scaffold-level advantage.

Antimalarial PfDHODH Triazolopyrimidine

Multikinase Inhibitory Profile of Triazolopyrimidine Derivatives

A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives were designed as multikinase inhibitors and evaluated against a panel of four kinases (CDK5, AKT1, GSK3β, FAK) to determine selectivity profiles. Compound 12b, a representative triazolopyrimidine analog, inhibited CDK2 with an IC₅₀ of 2.19 μM and TrKA with an IC₅₀ of 2.19 μM, and also showed activity against EGFR and VEGFR2 [1]. While the target compound is not directly profiled, the scaffold's ability to engage multiple kinase targets is consistent across substitutions, suggesting that ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate may similarly exhibit useful kinase inhibition when screened against the appropriate panel.

Kinase Inhibition Antiproliferative Selectivity

High-Priority Research and Industrial Application Scenarios for Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate


Kinase-Focused Screening Libraries for Anticancer Drug Discovery

The multikinase inhibitory potential of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold [4] combined with the optimized lipophilicity (XLogP3-AA = 1.3) [1] of the ethyl ester makes this compound a compelling inclusion in kinase-focused chemical libraries. Its pyridin-4-yl group may engage hinge-region residues common to many kinases, while the ester provides a handle for rapid SAR exploration through hydrolysis to the carboxylic acid and subsequent amide coupling.

Antimalarial Lead Optimization Programs Targeting PfDHODH

Given the proven superiority of the triazolopyrimidine core over pyrazolopyrimidine and quinoline comparators (IC₅₀ up to 300-fold lower) and excellent selectivity for PfDHODH over human DHODH [3], this compound is a rational starting point for antimalarial lead optimization. The 2-pyridin-4-yl group offers an additional vector for modulating physicochemical and pharmacokinetic properties without sacrificing core potency.

PDE2A Inhibitor Tool Compound Development for Neuroscience Research

The structural features of this compound align with key pharmacophoric elements identified in X-ray cocrystal structures of PDE2A inhibitors, where heteroaryl contacts to Tyr827 are critical for high-affinity binding [2]. The ethyl ester may confer favorable brain penetration characteristics (logP 1.3, zero HBDs) [1], making it a candidate for profiling in CNS models where PDE2A inhibition is implicated in memory enhancement.

Chemical Biology Probe for Target Deconvolution Studies

The combination of a privileged scaffold, a bioisosteric pyridin-4-yl group, and a synthetically tractable ethyl ester makes this compound suitable for chemical proteomics or photoaffinity labeling approaches. The ester can be selectively hydrolyzed to generate a negative control probe, enabling target engagement studies to validate the triazolopyrimidine scaffold's mechanism in cellular context.

Quote Request

Request a Quote for Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.